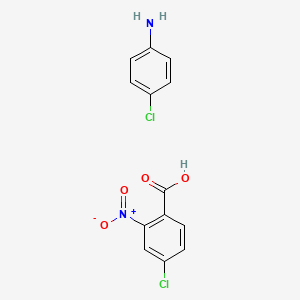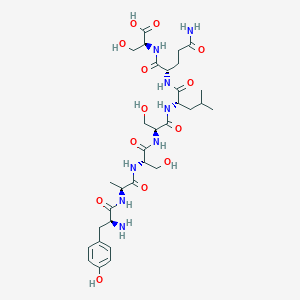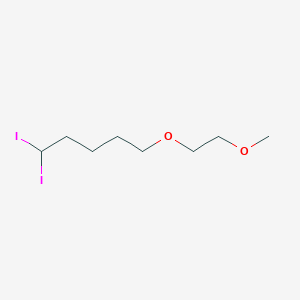
1,1-Diiodo-5-(2-methoxyethoxy)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diiodo-5-(2-methoxyethoxy)pentane is an organic compound with the molecular formula C8H16I2O2 This compound is characterized by the presence of two iodine atoms attached to the first carbon of a pentane chain, which also contains a 2-methoxyethoxy group
Méthodes De Préparation
The synthesis of 1,1-Diiodo-5-(2-methoxyethoxy)pentane typically involves the iodination of a suitable precursor. One common method involves the reaction of 5-(2-methoxyethoxy)pentane with iodine in the presence of a catalyst or under specific reaction conditions to achieve the desired diiodo substitution. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of specific solvents or catalysts .
Analyse Des Réactions Chimiques
1,1-Diiodo-5-(2-methoxyethoxy)pentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide in acetone or other polar aprotic solvents.
Reduction Reactions: The compound can be reduced to form 1,1-dihydro-5-(2-methoxyethoxy)pentane using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1,1-Diiodo-5-(2-methoxyethoxy)pentane has several scientific research applications, including:
Biology: The compound can be used in the study of iodine metabolism and its effects on biological systems.
Industry: It may be used in the production of specialty chemicals and materials, where the unique properties of iodine-containing compounds are desired
Mécanisme D'action
The mechanism by which 1,1-Diiodo-5-(2-methoxyethoxy)pentane exerts its effects depends on the specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating substitution or elimination reactions. In biological systems, the compound may interact with iodine receptors or enzymes involved in iodine metabolism, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
1,1-Diiodo-5-(2-methoxyethoxy)pentane can be compared with other similar compounds, such as:
1,5-Diiodopentane: Lacks the 2-methoxyethoxy group, making it less versatile in certain chemical reactions.
1,1-Diiodo-3-(2-methoxyethoxy)propane: Shorter carbon chain, which may affect its reactivity and applications.
1,1-Diiodo-5-(2-ethoxyethoxy)pentane: Similar structure but with an ethoxy group instead of a methoxy group, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications .
Propriétés
Numéro CAS |
823180-39-8 |
|---|---|
Formule moléculaire |
C8H16I2O2 |
Poids moléculaire |
398.02 g/mol |
Nom IUPAC |
1,1-diiodo-5-(2-methoxyethoxy)pentane |
InChI |
InChI=1S/C8H16I2O2/c1-11-6-7-12-5-3-2-4-8(9)10/h8H,2-7H2,1H3 |
Clé InChI |
DJMQZSKJLWWNSH-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCCCC(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


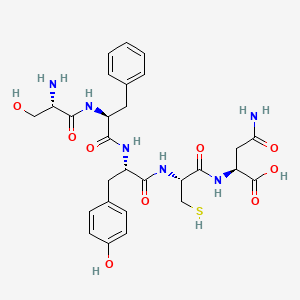
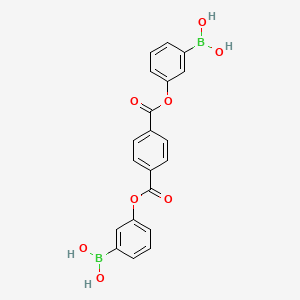

![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)
![3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14205121.png)
![8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid](/img/structure/B14205122.png)

![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)

![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)

![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
